ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate
Description
Ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate is a pyridazine derivative featuring a styryl group at the 3-position of the pyridazinyl ring and an ethyl propanoate ester side chain.
Properties
IUPAC Name |
ethyl 2-[6-oxo-3-[(E)-2-phenylethenyl]pyridazin-1-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-17(21)13(2)19-16(20)12-11-15(18-19)10-9-14-7-5-4-6-8-14/h4-13H,3H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZVOSQYKHOXMK-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C(=O)C=CC(=N1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)N1C(=O)C=CC(=N1)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate typically involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ester group can be hydrolyzed to form carboxylic acids, and the styryl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Hydrolysis can be carried out using acidic or basic conditions, while substitution reactions may require specific catalysts or solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate involves its interaction with molecular targets such as enzymes or receptors. The styryl group can participate in π-π interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate biological pathways and produce desired effects.
Comparison with Similar Compounds
Structural Features
Key Compounds:
Ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate Substituents: Methyl group at the 3-position. Molecular Formula: C₁₀H₁₄N₂O₃; Molecular Weight: 210.23 . Structure: Lacks the conjugated styryl system, reducing electronic delocalization compared to the target compound.
Pyraflufen-ethyl and Quizalofop-P-ethyl Substituents: Benzoxazolyl or quinoxalinyl groups attached to phenoxy moieties. Molecular Complexity: Higher molecular weights (e.g., pyraflufen-ethyl: C₁₈H₁₅ClF₃NO₅) due to aromatic heterocycles, enhancing pesticidal activity .
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) Core Structure: Pyran ring with amino, cyano, and phenyl groups.
Structural Comparison Table:
| Compound | Core Structure | 3-Position Substituent | Key Functional Groups | Molecular Weight |
|---|---|---|---|---|
| Target Compound | Pyridazinyl | Styryl (C₆H₅-CH=CH-) | Ethyl propanoate | Not Available |
| Ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate | Pyridazinyl | Methyl (-CH₃) | Ethyl propanoate | 210.23 |
| Pyraflufen-ethyl | Phenoxy-propanoate | Benzoxazolyl | Chloro, trifluoromethyl | ~434.8 (calc.) |
| Compound 11b | Pyran | Amino-hydroxy-pyrazolyl | Cyano, amino, phenyl | Not Available |
Reactivity Insights :
- The styryl group in the target compound may enhance reactivity in photochemical or cycloaddition reactions due to conjugation, unlike the methyl analog’s inertness.
- Pesticidal compounds (e.g., pyraflufen-ethyl) rely on electron-withdrawing groups (e.g., -Cl, -CF₃) for stability and target binding .
Physical and Chemical Properties
- Thermal Stability: Methyl groups (e.g., in ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate) may enhance thermal stability over styryl derivatives due to reduced steric strain.
- Spectroscopic Data : For methyl analogs, ¹H-NMR signals for methyl hydrogens appear at δ 1.91 (s, 3H), while styryl hydrogens would show complex splitting patterns (δ 6.5–7.5 ppm) .
Biological Activity
Ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex chemical structure characterized by a pyridazine ring with a styryl group and an ethyl propanoate moiety. The molecular formula is , and its molecular weight is approximately 255.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.29 g/mol |
| Boiling Point | Predicted ~ 473.9 °C |
| Density | ~ 1.16 g/cm³ |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.
Case Study: Breast Cancer Cell Line MCF-7
In a study involving the MCF-7 breast cancer cell line, treatment with this compound resulted in:
- Cell Viability Reduction : A decrease in cell viability by approximately 60% at a concentration of 50 µM after 48 hours.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming the compound's role in promoting programmed cell death.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. In animal models of inflammation, treatment with this compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to bacterial death.
- Modulation of Signaling Pathways : It appears to interfere with signaling pathways that regulate cell survival and proliferation in cancer cells.
- Reduction of Reactive Oxygen Species (ROS) : The compound may reduce oxidative stress, contributing to its anti-inflammatory effects.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate?
- Methodological Answer : A robust synthetic route typically involves refluxing intermediates in ethanol with catalysts like sodium acetate, followed by purification via crystallization or flash chromatography. For example, pyridazine derivatives are synthesized by reacting carbohydrazide with substituted phenyl precursors under reflux for 6 hours, followed by solvent distillation and crystallization . Optimizing stoichiometry and reaction time is critical to avoid side products.
Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Liquid Chromatography-Mass Spectrometry (LC-MS) validates molecular weight and purity, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., carbonyl groups at ~1700 cm⁻¹). X-ray crystallography, as used in pyridazine derivative studies, provides definitive structural confirmation .
Q. How should researchers handle stability concerns during synthesis or storage?
- Methodological Answer : Store the compound in inert conditions (argon/nitrogen atmosphere) at 2–8°C to prevent oxidation or hydrolysis. Monitor decomposition via accelerated stability studies using HPLC under varying pH, temperature, and humidity. Avoid exposure to incompatible materials (e.g., strong oxidizers) as noted in safety data .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data when confirming the compound’s structure?
- Methodological Answer : Contradictions often arise from tautomerism or impurities. Use 2D-NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental data with computational simulations (DFT-based NMR chemical shift predictions). For unresolved issues, recrystallize the compound and reacquire spectra under standardized conditions .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Step 1 : Optimize reaction time and temperature (e.g., 80°C reflux for 6 hours) to maximize intermediate formation .
- Step 2 : Use gradient elution in flash chromatography (e.g., pet-ether:EtOAC 70:30) to improve separation efficiency .
- Step 3 : Employ design of experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading) affecting yield .
Q. What in vitro models are suitable for assessing the compound’s biological activity?
- Methodological Answer :
- Cytotoxicity : Use human cancer cell lines (e.g., MCF-7, HeLa) with MTT assays under normoxic and hypoxic conditions to evaluate selective toxicity .
- Enzyme Inhibition : Screen against target enzymes (e.g., angiotensin-converting enzyme for antihypertensive activity) using fluorometric or colorimetric assays .
- Data Interpretation : Normalize activity to positive controls (e.g., doxorubicin for cytotoxicity) and apply statistical tools (ANOVA) to validate significance .
Q. How can computational methods enhance the understanding of structure-activity relationships (SAR) for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
